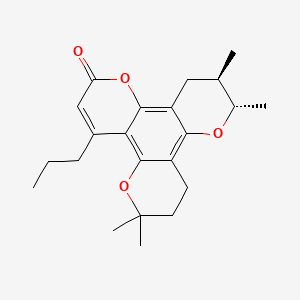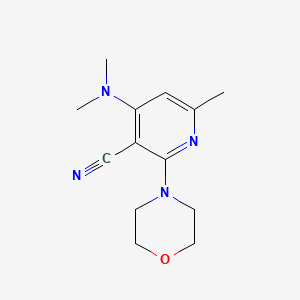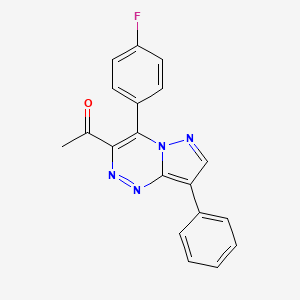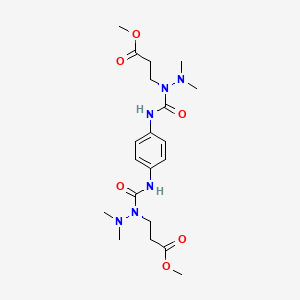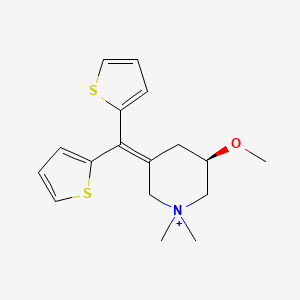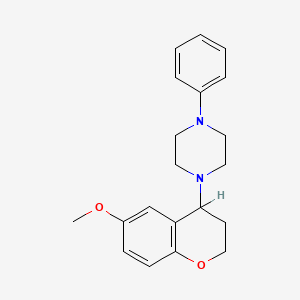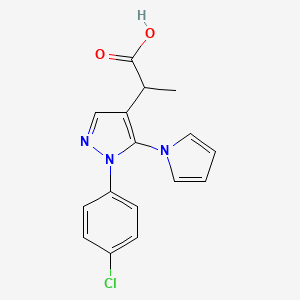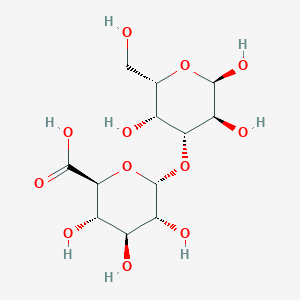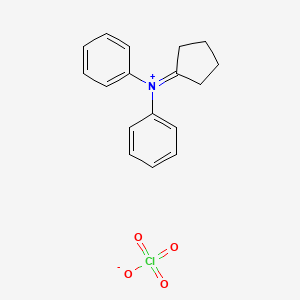
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate is a chemical compound with the molecular formula C17H18NClO4 It is known for its unique structure, which includes a benzenaminium core with cyclopentylidene and phenyl substituents, and a perchlorate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate typically involves the reaction of benzenaminium derivatives with cyclopentylidene and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenaminium, N-cyclopentylidene-N-phenyl-, chloride
- Benzenaminium, N-cyclopentylidene-N-phenyl-, bromide
- Benzenaminium, N-cyclopentylidene-N-phenyl-, iodide
Uniqueness
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate is unique due to its perchlorate counterion, which imparts distinct chemical properties compared to its chloride, bromide, and iodide counterparts. The perchlorate ion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
26529-13-5 |
|---|---|
Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
cyclopentylidene(diphenyl)azanium;perchlorate |
InChI |
InChI=1S/C17H18N.ClHO4/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1(3,4)5/h1-6,9-12H,7-8,13-14H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZYIDSNAUYLQDFH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

